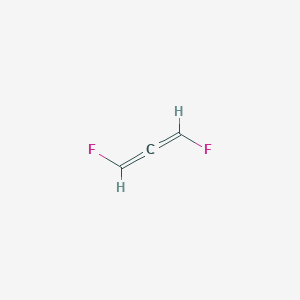
1,3-Difluoropropadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoropropadiene, also known as this compound, is a useful research compound. Its molecular formula is C3H2F2 and its molecular weight is 76.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Synthesis
1,3-Difluoropropadiene is used as a monomer in the synthesis of fluorinated polymers. The incorporation of fluorine into polymer chains enhances properties such as chemical resistance, thermal stability, and mechanical strength. For instance, fluorinated polymers are widely utilized in coatings and sealants due to their low surface energy and resistance to solvents.
Table 1: Properties of Fluorinated Polymers Derived from this compound
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Surface Energy | Low |
| Mechanical Strength | Enhanced |
Dielectric Applications
The compound has been identified as a potential candidate for use in dielectric materials due to its low global warming potential (GWP) compared to traditional dielectrics like sulfur hexafluoride (SF6). Research indicates that this compound can be utilized in gas-insulated switchgear and other high-voltage electrical equipment where insulation performance is critical.
- Case Study : A recent patent outlines the use of this compound in gas-insulated circuit breakers, demonstrating its effectiveness in providing electrical insulation while minimizing environmental impact due to its lower GWP .
Greenhouse Gas Alternatives
In environmental applications, this compound serves as a potential alternative to more harmful greenhouse gases. Its properties allow for effective use in various industrial processes while contributing to reduced atmospheric impact. Studies have shown that substituting this compound for SF6 can significantly lower the overall GWP of electrical systems .
Reagent in Organic Chemistry
As a reagent, this compound can participate in various chemical reactions including cycloadditions and polymerizations. Its unique reactivity makes it valuable for synthesizing complex organic molecules with specific functional groups.
- Example Reaction : The compound can undergo Diels-Alder reactions to form cyclohexene derivatives, which are important intermediates in pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
51584-23-7 |
|---|---|
Formule moléculaire |
C3H2F2 |
Poids moléculaire |
76.04 g/mol |
InChI |
InChI=1S/C3H2F2/c4-2-1-3-5/h2-3H |
Clé InChI |
RWMKRSAAQCJLQC-UHFFFAOYSA-N |
SMILES |
C(=C=CF)F |
SMILES canonique |
C(=C=CF)F |
Synonymes |
1,3-difluoroallene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















